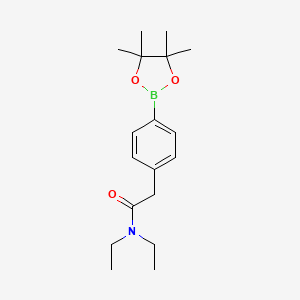

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

Crystallographic and Stereochemical Features of the Dioxaborolane Core

The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a five-membered heterocycle containing boron, two oxygen atoms, and two geminal dimethyl groups. X-ray crystallographic studies of analogous dioxaborolanes reveal a near-planar geometry for the B–O₂–C₃ ring system, with bond lengths of 1.36–1.38 Å for B–O and 1.47–1.49 Å for O–C. The boron atom adopts a trigonal planar geometry (bond angles ≈120°), consistent with sp² hybridization.

In the solid state, steric effects from the methyl groups enforce a chair-like conformation, minimizing torsional strain. For example, in the crystal structure of 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the dioxaborolane ring exhibits a dihedral angle of 24.2° relative to the attached phenyl ring. This distortion arises from electronic repulsion between the boron-centered p-orbital and π-electrons of the aromatic system.

Table 2: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| B–O Bond Length | 1.36–1.38 Å |

| O–C Bond Length | 1.47–1.49 Å |

| B–O–C Bond Angle | 117–121° |

| Dihedral Angle (B–Ph) | 9.9–24.2° |

Electronic Structure and Hybridization State of the Boron Atom

The boron atom in the dioxaborolane core exists in a trigonal planar geometry with sp² hybridization, leaving a vacant p-orbital perpendicular to the ring plane. This electron-deficient configuration renders the compound a mild Lewis acid, capable of forming tetrahedral "ate" complexes with nucleophiles such as hydroxides or amines. Density functional theory (DFT) calculations on similar dioxaborolanes indicate a boron-centered LUMO energy of -1.8 eV , facilitating interactions with electron-rich substrates.

The electronic effects of substituents modulate boron’s reactivity. The acetamide group at the phenyl para position introduces electron-withdrawing character via resonance, polarizing the B–O bonds and enhancing boron’s electrophilicity. Conversely, the methyl groups on the dioxaborolane ring provide steric shielding without significant electronic donation.

Table 3: Electronic Properties of the Boron Center

| Property | Value |

|---|---|

| Hybridization | sp² |

| LUMO Energy (DFT) | -1.8 eV |

| Natural Charge (NBO) | +0.72 e⁻ |

Properties

IUPAC Name |

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-7-20(8-2)16(21)13-14-9-11-15(12-10-14)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMWOIRMWAXDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682277 | |

| Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-81-5 | |

| Record name | Benzeneacetamide, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the reaction of N,N-diethylacetamide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential in drug design and development. Its structure includes a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets.

Anticancer Activity

Research has shown that derivatives of dioxaborolane compounds exhibit significant anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival. The incorporation of the diethylamino group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that dioxaborolane derivatives could selectively inhibit specific kinases involved in cancer progression. The results suggested that these compounds could serve as lead candidates for developing targeted cancer therapies .

Organic Synthesis

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has also been utilized as a building block in organic synthesis.

Cross-Coupling Reactions

The presence of the boron atom in the dioxaborolane structure allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Dioxaborolane Derivative | Suzuki Coupling | 85 | |

| Traditional Arylboronic Acid | Suzuki Coupling | 75 | |

| Dioxaborolane with Amine Group | Buchwald-Hartwig Coupling | 90 |

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may have implications in material science.

Polymer Chemistry

The compound's unique structure can be exploited in polymer chemistry to create new materials with desirable properties such as increased thermal stability and mechanical strength. Research is ongoing to explore its potential as a monomer or additive in polymer formulations.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications such as enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Diethylacetamide vs. Acetamide : The N,N-diethyl group in the target compound enhances steric bulk and electron-donating properties compared to simpler acetamide derivatives (e.g., N-(4-boronate-phenyl)acetamide). This may influence cross-coupling efficiency or solubility .

- Positional Isomerism : Compounds with boronate groups at the meta position (e.g., N-(3-boronate-phenyl)acetamide) exhibit distinct reactivity profiles compared to para-substituted analogs due to electronic and steric differences .

Spectroscopic Properties

- NMR Data :

- Target Compound : Expected ¹H NMR signals include a singlet for the pinacol methyl groups (~1.3 ppm) and resonances for the diethylacetamide group (δ 3.3–3.5 ppm for CH₂, δ 1.1 ppm for CH₃) .

- N-Cyclohexyl-2-phenyl-2-(N-boronate-benzyl)acetamide : Shows distinct aromatic (δ 7.06–7.32 ppm) and amide (δ 6.81 ppm) shifts .

Table 2: Key NMR Shifts

Physicochemical Properties

Table 3: Application-Specific Comparisons

Biological Activity

N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS Number: 1256359-81-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a dioxaborolane moiety which is significant for its reactivity and biological interactions. The molecular formula is , with a molecular weight of 275.20 g/mol. Its structural representation is crucial for understanding its biological mechanisms.

Anticancer Activity

Research indicates that compounds with similar dioxaborolane structures exhibit promising anticancer properties. For instance:

- Mechanism of Action : The dioxaborolane group can participate in various biochemical interactions that may lead to the inhibition of cancer cell proliferation. Studies have shown that derivatives of this structure can inhibit specific kinases involved in cancer progression.

- Selectivity : Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications.

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | Not yet reported | TBD | TBD |

| Related Compound X | 0.126 | MDA-MB-231 (TNBC) | 20 |

| 5-Fluorouracil | 11.73 | MCF7 | Reference |

Antiviral Activity

Emerging data suggests that compounds similar to N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may exhibit antiviral properties:

- Inhibition of Viral Replication : In studies involving influenza virus models, related compounds demonstrated significant reductions in viral load and improved survival rates in infected mice.

Case Studies

-

In Vivo Studies :

- A study involving a mouse model showed that a structurally similar compound significantly reduced viral replication in the lungs of infected mice after administration at doses of 40 mg/kg for three days. This suggests potential applicability in treating viral infections.

-

In Vitro Studies :

- In vitro assays indicated that derivatives of the compound inhibited cell proliferation in various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations.

Safety Profile

The safety profile of N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has not been extensively documented. However, related compounds have shown favorable safety profiles with low toxicity in preliminary studies:

| Study Type | Dosage | Results |

|---|---|---|

| Acute Toxicity | 40 mg/kg | No adverse effects observed |

| Subacute Toxicity | TBD | Favorable safety profile |

Q & A

Q. What are the common synthetic routes for preparing N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how can purity be optimized?

- Methodological Answer : A typical approach involves coupling acetamide derivatives with boronate esters. For example, refluxing intermediates with acetic anhydride under controlled conditions can yield the target compound, followed by recrystallization in ethanol for purification . Optimization of stoichiometry (e.g., 1:1 molar ratio of boronate to acetamide precursor) and use of inert atmospheres (argon/nitrogen) minimize side reactions. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the diethylamino group (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and the dioxaborolane ring (¹¹B NMR δ 30–35 ppm).

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1350–1400 cm⁻¹ (B–O in dioxaborolane) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 358.2) .

Q. How does the stability of the dioxaborolane moiety affect storage and handling?

- Methodological Answer : The boronate ester is moisture-sensitive. Storage under anhydrous conditions (desiccators with P₂O₅) at –20°C prevents hydrolysis. Stability tests via TGA/DSC show decomposition onset at >150°C, suggesting room-temperature handling is safe for short periods .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility parameters (Hansen solubility parameters) can be calculated using group contribution methods, with experimental validation via UV-Vis spectroscopy in ethanol/water mixtures .

Q. How can researchers confirm the absence of toxic byproducts during synthesis?

- Methodological Answer : GC-MS analysis of reaction filtrates identifies volatile impurities (e.g., unreacted boronic acid). Residual solvents (e.g., acetic anhydride) are quantified against ICH guidelines using headspace GC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?

Q. What strategies enhance yield in palladium-catalyzed reactions using this boronate ester?

Q. How do steric effects from the diethylamino group influence reaction pathways?

Q. What crystallographic techniques resolve intermolecular interactions in this compound?

Q. How does the boron atom’s electronic environment affect its reactivity in bioconjugation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.